1-Benzyl-5-oxopyrrolidine-3-carboxamide

CCR5 Antagonism HIV-1 Entry Inhibition Medicinal Chemistry SAR

1-Benzyl-5-oxopyrrolidine-3-carboxamide (CAS 116041-19-1) is a synthetic organic compound belonging to the 5-oxopyrrolidine-3-carboxamide (pyroglutamic acid amide) class, with a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol. It is commercially available as a solid from multiple suppliers with certified purities typically ranging from 95% to 97%.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 116041-19-1
Cat. No. B1336060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-oxopyrrolidine-3-carboxamide
CAS116041-19-1
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16)
InChIKeyGXFFGHGZXQWFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-oxopyrrolidine-3-carboxamide (CAS 116041-19-1): A Versatile Pyrrolidinone Scaffold for Medicinal Chemistry and Chemical Biology


1-Benzyl-5-oxopyrrolidine-3-carboxamide (CAS 116041-19-1) is a synthetic organic compound belonging to the 5-oxopyrrolidine-3-carboxamide (pyroglutamic acid amide) class, with a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol [1]. It is commercially available as a solid from multiple suppliers with certified purities typically ranging from 95% to 97% . The compound features a core pyrrolidinone ring substituted with a benzyl group at the N1 position and a primary carboxamide at the C3 position. This substitution pattern positions it as a privileged scaffold in medicinal chemistry, serving as a key synthetic intermediate for the development of biologically active molecules, including CCR5 antagonists and neuroprotective agents [2][3].

Why In-Class 5-Oxopyrrolidine-3-carboxamide Analogs Cannot Substitute for 1-Benzyl-5-oxopyrrolidine-3-carboxamide in Research and Development


Generic substitution within the 5-oxopyrrolidine-3-carboxamide class is precluded by the critical role of the N1-benzyl substituent on target binding affinity and the C3-primary amide's utility as a synthetic handle. A direct head-to-head study has demonstrated that replacing the 1-methyl group with a 1-benzyl group on a 5-oxopyrrolidine-3-carboxamide scaffold improves CCR5 receptor binding affinity by approximately 50-fold (IC50 from 1.9 μM to 0.038 μM) [1]. This stark differential highlights that the N1-benzyl motif is not an inert functional group but a key pharmacophoric element. Furthermore, the primary carboxamide at the C3 position is the cornerstone of its role as a versatile building block, as evidenced by its use in the synthesis of diverse derivatives targeting HIV-1 entry, neuroprotection, and antimalarial activity; replacing this compound with an N-substituted analog eliminates the possibility of downstream derivatization through the amide nitrogen [1][2][3].

Quantitative Differentiation of 1-Benzyl-5-oxopyrrolidine-3-carboxamide: Head-to-Head Binding Data and Scaffold Utility


N1-Benzyl Substitution Confers 50-Fold Improvement in CCR5 Receptor Binding Affinity Over N1-Methyl Analog

In a study optimizing a 5-oxopyrrolidine-3-carboxamide hit for CCR5 antagonism, replacing the N1-methyl group with an N1-benzyl group (Compound 12e) resulted in a 50-fold improvement in binding affinity. The lead compound with an N1-methyl group exhibited an IC50 of 1.9 μM, whereas the N1-benzyl derivative achieved an IC50 of 0.038 μM [1]. This quantitative difference directly demonstrates the superiority of the benzyl substituent over the methyl group for target engagement in this scaffold.

CCR5 Antagonism HIV-1 Entry Inhibition Medicinal Chemistry SAR

Functional Inhibition of HIV-1 Envelope-Mediated Membrane Fusion by N1-Benzyl Derivative (12e) Compared to N1-Methyl Lead

The same CCR5 antagonist series was evaluated in a functional cell-cell fusion assay that models HIV-1 entry. The N1-benzyl derivative (12e) inhibited CCR5-using HIV-1 envelope-mediated membrane fusion with an IC50 of 0.49 μM, while the N1-methyl lead compound (1) was not reported as active in this functional assay, indicating that the binding affinity improvement translated into functional antiviral activity for the benzyl derivative [1].

HIV-1 Fusion Inhibition Antiviral Activity Cell-Cell Fusion Assay

Synthetic Versatility: The Primary Carboxamide as a Chemical Handle for Derivatization Compared to N-Substituted Analogs

1-Benzyl-5-oxopyrrolidine-3-carboxamide possesses a primary carboxamide group, making it an ambident nucleophile for further functionalization. In contrast, many in-class derivatives such as N-phenyl or N-alkyl-substituted carboxamides are chemical endpoints and cannot be easily diversified. The compound's utility as a precursor is evidenced by its documented use in synthesizing advanced intermediates like N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide (CAS 1225177-18-3) and other products for high-throughput screening libraries . This synthetic handle is absent in the common comparator 1-benzyl-5-oxopyrrolidine-2-carboxamide, where the carboxamide is at a different ring position, leading to a different trajectory of derivatization and biological target profile [1].

Medicinal Chemistry Library Synthesis Chemical Probe Development

Computed Physicochemical Properties Differentiate the N1-Benzyl Compound from N1-Cyclohexyl and N1-Alkyl Congeners

Computational analysis reveals key differentiators between the target compound and its N1-cyclohexyl analog, a fragment frequently found in Mycobacterium tuberculosis InhA inhibitors. 1-Benzyl-5-oxopyrrolidine-3-carboxamide has a computed LogP (XLogP3) of -0.2, significantly lower than the N1-cyclohexyl analog (predicted LogP > 1.5), indicating superior aqueous solubility potential [1][2]. Its topological polar surface area (TPSA) is 63.4 Ų, which is within a favorable range for oral bioavailability [1]. In contrast, the N1-cyclohexyl-5-oxopyrrolidine-3-carboxamide scaffold is associated with higher lipophilicity and a different target profile (InhA enzyme), making the two scaffolds non-interchangeable lead matter for different therapeutic areas.

Drug-likeness ADMET Prediction Lead Optimization

Regioisomeric Purity: The 3-Carboxamide Substitution Distinguishes the Compound from the Biologically Distinct 2-Carboxamide Series

The position of the carboxamide group on the pyrrolidinone ring dictates the biological target profile. A series of 1-benzyl-5-oxopyrrolidine-2-carboxamides (2-carboxamide regioisomers) were developed as selective calpain inhibitors (e.g., ABT-957) with nanomolar potency against calpain 1 [1]. The 3-carboxamide regioisomer, which is the target compound, is a critical component of the CCR5 antagonist pharmacophore and has not been reported as a calpain inhibitor. This regioisomeric divergence means that procurement of the 3-carboxamide specifically enables antiviral and neuroprotective research, while the 2-carboxamide analog would service a different target class entirely [2].

Regioisomerism Calpain Inhibition Target Selectivity

Vendor-Certified Purity Consistency: A Procurement Quality Benchmark Compared to General Pyrrolidine Building Blocks

Multiple reputable vendors supply 1-Benzyl-5-oxopyrrolidine-3-carboxamide with high certified purity, supported by batch-specific analytical data. Sigma-Aldrich (via Ambeed) offers a minimum purity of 97%, while AKSci and Fluorochem provide it at 95% minimum purity . Bidepharm additionally provides batch-specific quality control reports including NMR, HPLC, and GC . This level of documented purity is not universally available for all custom-synthesized pyrrolidine building blocks and provides procurement scientists with a reliable basis for experimental reproducibility.

Quality Control Purity Analysis Reproducible Research

Validated Application Scenarios for 1-Benzyl-5-oxopyrrolidine-3-carboxamide Based on Quantitative Differentiation Evidence


CCR5 Antagonist Lead Optimization and HIV-1 Entry Inhibitor Discovery

For groups pursuing CCR5-mediated HIV-1 entry inhibition, 1-Benzyl-5-oxopyrrolidine-3-carboxamide is the preferred core scaffold. The N1-benzyl group has been directly validated to provide a 50-fold improvement in CCR5 binding affinity compared to the N1-methyl analog (IC50 of 0.038 μM vs 1.9 μM) and enables functional inhibition of HIV-1 envelope-mediated membrane fusion (IC50 = 0.49 μM) [1]. This scaffold's primary carboxamide allows for further extensive SAR exploration by reacting with various amines, ketones, or piperidine groups to optimize potency and pharmacokinetics.

Diversified Chemical Library Synthesis Around the 5-Oxopyrrolidine-3-carboxamide Scaffold

The compound's primary carboxamide is a versatile synthetic handle that facilitates the creation of diverse compound libraries. Unlike N-substituted analogs which are often terminal products, this building block can be readily converted into a series of secondary and tertiary amides, acyl hydrazides, and other derivatives . This is commercially proven by the availability of downstream products such as N-(2-aminoethyl) analogs. Procurement of this specific intermediate, rather than a pre-capped analog, maximizes the chemical space that can be explored from a single starting material.

Regioisomer Selection for Defined Target Screening: Antiviral vs. Neurodegenerative Disease

Research programs must carefully select between the 3-carboxamide and 2-carboxamide regioisomers based on their target focus. The 3-carboxamide, represented by this compound, has produced potent CCR5 antagonists (antiviral) and is implicated in neuroprotective NMDA receptor modulation [2][3]. Conversely, the 2-carboxamide series has yielded selective calpain inhibitors. Using the 3-carboxamide isomer for a calpain inhibition screen, or vice versa, would be scientifically mismatched, highlighting the importance of this specific procurement for target-defined discovery.

ADMET-Focused Lead Generation Where Low Lipophilicity is a Design Requirement

In lead generation programs where low lipophilicity is a priority to avoid promiscuous binding and metabolic instability, the N1-benzyl compound (XLogP3 = -0.2) [4] offers a significant advantage over the more lipophilic N1-cyclohexyl 5-oxopyrrolidine-3-carboxamide scaffold (predicted LogP > 1.5), which is primarily explored for tuberculosis enoyl reductase (InhA) inhibition [5]. The computed physical properties of the target compound suggest it is better suited to programs targeting peripheral or systemic targets where solubility is paramount.

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